molecular formula C18H18N2O4S2 B2834598 methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate CAS No. 692759-12-9

methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2834598
CAS No.: 692759-12-9
M. Wt: 390.47
InChI Key: YEWRMQDZWFOQDG-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethyl and carboxylate groups through alkylation and esterification reactions. The benzothiazinone moiety can be introduced via a condensation reaction with an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzothiazinone moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzothiazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate: Similar structure but with different alkyl groups.

Uniqueness

Methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring and benzothiazinone moiety provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-3-10-8-11(18(23)24-2)17(25-10)20-15(21)9-14-16(22)19-12-6-4-5-7-13(12)26-14/h4-8,14H,3,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWRMQDZWFOQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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